BenchChemオンラインストアへようこそ!

GSK-LSD1 Dihydrochloride

Epigenetics Oncology Enzyme Inhibition

Select GSK-LSD1 Dihydrochloride for its uniquely characterized mechanism-based, irreversible LSD1 inhibition. As the SGC's benchmark probe, its well-defined IC50 (16 nM), exceptional selectivity profile (>1000x over MAO-A/B & LSD2), and robust in vivo tumor growth inhibition (69-74% TGI at 1.5 mg/kg) make it the definitive tool for target validation and oncology screening. Avoid experimental variability inherent in less selective or reversible alternatives. This is the reference standard for reproducible epigenetic research.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.24
CAS No. 1821798-25-7
Cat. No. B1192839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-LSD1 Dihydrochloride
CAS1821798-25-7
SynonymsGSK-LSD1 dihydrochloride;  GSK-LSD1 HCl;  GSK-LSD1 2HCl;  GSK-LSD1;  GSK-LSD-1;  GSK-LSD 1; 
Molecular FormulaC14H22Cl2N2
Molecular Weight289.24
Structural Identifiers
SMILESC1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
InChIKeyPJFZOGMSPBHPNS-WICJZZOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-LSD1 Dihydrochloride (CAS 1821798-25-7): Validated Prototype Irreversible LSD1 Inhibitor for Epigenetic Target Engagement


GSK-LSD1 Dihydrochloride (also referred to as GSK-LSD1 2HCl) is a small-molecule, mechanism-based, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key chromatin-modifying enzyme in the FAD-dependent amine oxidase family [1]. It is widely recognized as the prototypical covalent LSD1 inhibitor and serves as a critical chemical probe in the Structural Genomics Consortium (SGC) Epigenetics Probes Collection [2]. This compound is characterized by its well-defined potency and a broad selectivity profile established in both biochemical and cellular contexts, making it a benchmark for target validation studies in oncology and other disease areas .

Procurement Rationale for GSK-LSD1 Dihydrochloride: Why In-Class LSD1 Inhibitor Substitution Introduces Experimental Variability


The LSD1 inhibitor landscape is heterogeneous, with compounds exhibiting significant divergence in binding mode (catalytic vs. scaffolding), mechanism (reversible vs. irreversible), selectivity window, and in vivo pharmacokinetic (PK) profile [1]. Simple substitution of GSK-LSD1 Dihydrochloride with another nominally in-class inhibitor (e.g., ORY-1001, GSK2879552, or SP-2577) without accounting for these parameters can lead to non-interchangeable experimental outcomes and data misinterpretation [2]. Key differentiators include >10-fold variations in biochemical potency, differential effects on protein-protein interactions, and crucial distinctions in oral bioavailability that dictate applicability for in vitro vs. in vivo studies . The following evidence provides quantitative justification for the specific selection of GSK-LSD1 Dihydrochloride based on its unique performance characteristics against these comparators.

GSK-LSD1 Dihydrochloride Head-to-Head Evidence: A Quantitative Comparator Analysis vs. LSD1 Inhibitor Alternatives


Biochemical Potency: GSK-LSD1 Demonstrates >80-fold Greater Inhibitory Activity than Clinical Candidate Seclidemstat

In a comprehensive, same-assay head-to-head comparison using the HTRF (Homogeneous Time-Resolved Fluorescence) assay, GSK-LSD1 exhibits an IC50 of 16 nM, which represents an 81-fold improvement in biochemical potency compared to the clinical-stage scaffolding inhibitor seclidemstat (SP-2577), which has a reported IC50 of 1.3 µM [1]. This data confirms that GSK-LSD1 belongs to a higher potency tier among tool compounds.

Epigenetics Oncology Enzyme Inhibition

Selectivity Window: GSK-LSD1 Offers a Defined >1000-Fold Selectivity Margin Against Off-Target FAD-Dependent Enzymes

GSK-LSD1 Dihydrochloride demonstrates a selectivity profile of >1000-fold for LSD1 over closely related FAD-utilizing enzymes, including the paralog LSD2 and the monoamine oxidases MAO-A and MAO-B . In contrast, a class-level analysis in a major review indicates that many tool compounds suffer from 'very low activity and selectivity,' which can confound interpretation of results [1]. This high selectivity window is a hallmark of its design as a chemical probe.

Selectivity Profiling Chemical Probe Target Validation

Cellular Antiproliferative Efficacy: GSK-LSD1 Achieves Sub-5 nM Growth Inhibition Across Cancer Cell Lines

In cellular assays, GSK-LSD1 Dihydrochloride induces gene expression changes and inhibits the proliferation of various cancer cell lines with an average EC50 of <5 nM . While cross-study comparisons are challenging due to variable assay conditions, this level of cellular potency is consistent with its high biochemical activity and contrasts with the micromolar cellular activity reported for less potent compounds like the classical MAOI tranylcypromine (2-PCPA) [1].

Cell Biology Cancer Research Growth Inhibition

In Vivo Tumor Growth Inhibition: GSK-LSD1 Demonstrates Proof-of-Concept Efficacy in Leukemia Xenograft Models

In an in vivo mouse xenograft study of acute lymphoblastic leukemia (LX44 and LX48 models), daily treatment with 1.5 mg/kg GSK-LSD1 via intraperitoneal injection resulted in tumor growth inhibition (TGI) of 69% and 74%, respectively . This stands in contrast to clinical candidates like GSK2879552, which, while orally bioavailable (unlike GSK-LSD1), are characterized by a different target binding mechanism and a significantly weaker biochemical Ki (1.7 µM) .

In Vivo Pharmacology Xenograft Models Leukemia

Recommended Application Scenarios for GSK-LSD1 Dihydrochloride Based on Validated Performance Data


In Vitro Target Validation and Pathway Dissection in Cancer Cell Lines

For researchers requiring a highly potent (IC50 = 16 nM) and selective (>1000-fold over related enzymes) tool to inhibit LSD1 catalytic activity in cellulo, GSK-LSD1 Dihydrochloride is the optimal choice. Its sub-5 nM EC50 for inhibiting cancer cell proliferation ensures robust target engagement and functional readouts at low nanomolar concentrations, minimizing the risk of off-target effects common with less potent or less selective alternatives like seclidemstat or tranylcypromine [1].

Preclinical Proof-of-Concept Efficacy Studies in Leukemia Mouse Models

Investigators aiming to establish in vivo proof-of-concept for LSD1 inhibition in hematological malignancies should prioritize GSK-LSD1 Dihydrochloride. Data demonstrates robust tumor growth inhibition (69-74% TGI) in acute lymphoblastic leukemia xenograft models with daily 1.5 mg/kg intraperitoneal dosing . This makes it a suitable candidate for exploring LSD1 biology in animal models, with the understanding that its lack of oral bioavailability necessitates parenteral administration routes, unlike some clinical candidates [2].

Use as a Calibrated Benchmark for Novel LSD1 Inhibitor Screening

Given its status as a well-characterized prototype probe in the SGC collection, GSK-LSD1 Dihydrochloride serves as an essential benchmark compound for screening cascades . Its established IC50 (16 nM) and kinetic parameters (kinact/KIapp = 0.81 ± 0.06 min⁻¹µM⁻¹) provide a robust internal control to validate assay performance and to contextualize the potency and mechanism of novel LSD1 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-LSD1 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.